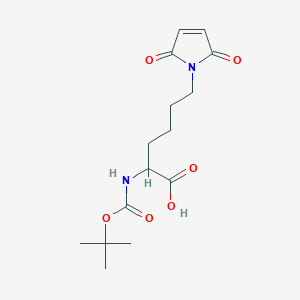
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid is a synthetic organic compound that features a Boc-protected amino group and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The protected amino acid and the pyrrole derivative are coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the best conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Free amino acid after Boc deprotection.
Applications De Recherche Scientifique
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc group provides protection during synthesis, which can be removed to reveal the active amino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid: Unique due to its specific structure and functional groups.
Other Boc-protected amino acids: Similar in terms of the protective group but differ in the side chain and functional groups.
Pyrrole-containing amino acids: Share the pyrrole ring but may have different substituents and properties.
Uniqueness
This compound is unique due to the combination of the Boc-protected amino group and the pyrrole ring, which provides distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H22N2O6 |
|---|---|
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
6-(2,5-dioxopyrrol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)23-14(22)16-10(13(20)21)6-4-5-9-17-11(18)7-8-12(17)19/h7-8,10H,4-6,9H2,1-3H3,(H,16,22)(H,20,21) |
Clé InChI |
UCGBNEBUVCPALV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCN1C(=O)C=CC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















